(R)-ShiP

描述

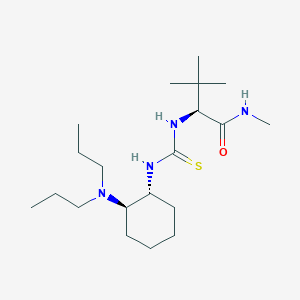

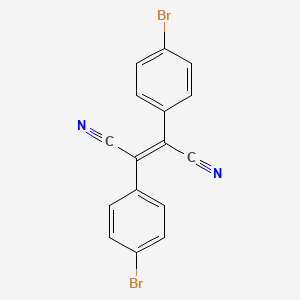

(R)-ShiP, also known as (R)-2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-pyridin-2-ylthiazole, is a chemical compound that has shown promising results in the field of scientific research. It is a selective inhibitor of the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1) enzyme, which plays a crucial role in regulating various cellular processes, including immune cell signaling, cell proliferation, and apoptosis.

科学研究应用

Social Sciences Research

“®-ShiP” plays a crucial role in social sciences research, particularly in data analysis. Researchers use it to manage, visualize, and analyze data, answering substantive research questions. Its free availability and extensive community support make it an attractive choice for students and professionals alike .

Superconducting Quantum Interference Devices (SQUIDs)

In the realm of physics and materials science, SQUIDs are essential tools for detecting extremely weak magnetic fields. “®-ShiP” contributes to the development of SQUID instruments, enhancing their sensitivity and accuracy. These devices find applications in fields like geophysics, medical diagnostics, and materials characterization .

Ecological Research

Ecologists leverage “®-ShiP” for analyzing ecological data. Researchers use it to perform principal component analysis (PCA) on environmental datasets, exploring relationships between species abundance, environmental variables, and land-use patterns. The resulting insights aid in conservation efforts and ecosystem management .

Scientific Funding and Administration

Administrators and committees involved in scientific funding and assessment use “®-ShiP” for managing databases, assessing research proposals, and evaluating descriptors. The FNRS (Fonds de la Recherche Scientifique) in Belgium, for instance, relies on such tools for efficient decision-making .

属性

IUPAC Name |

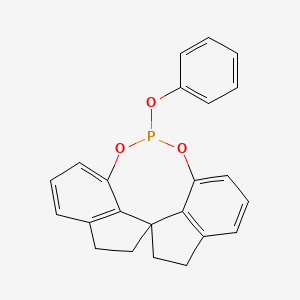

12-phenoxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19O3P/c1-2-8-18(9-3-1)24-27-25-19-10-4-6-16-12-14-23(21(16)19)15-13-17-7-5-11-20(26-27)22(17)23/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVANYVSBBJFGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)OC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-ShiP | |

CAS RN |

656233-53-3 | |

| Record name | (R)-ShiP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of (R)-ShiP in organic synthesis?

A1: (R)-ShiP is primarily used as a chiral ligand in rhodium-catalyzed asymmetric reactions. It demonstrates significant effectiveness in promoting the additions of arylboronic acids to diverse substrates. Notably, it has been successfully employed in reactions involving N-tosylarylimines [], aldehydes [], and α-ketoesters [], yielding products with high enantiomeric excesses.

Q2: What is the structure and key spectroscopic data of (R)-ShiP?

A2: (R)-ShiP is a chiral phosphine oxide with the following characteristics:

Q3: How is the purity of (R)-ShiP typically assessed?

A3: The purity of (R)-ShiP is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on the 31P nucleus. Additionally, its optical rotation is measured to ascertain its enantiomeric purity. []

Q4: What are the stability considerations and handling precautions for (R)-ShiP?

A4: (R)-ShiP is known to be moisture-sensitive. Therefore, it is crucial to handle and store this compound under inert conditions, such as in a desiccator or glovebox, to prevent degradation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)